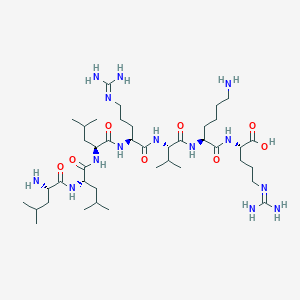

Galanin(2-11)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Galanin(2-11) ist ein Neuropeptidfragment, das aus dem größeren Peptid Galanin abgeleitet ist. Galanin ist ein 29-Aminosäure-Peptid (30 beim Menschen), das im zentralen und peripheren Nervensystem weit verbreitet ist. Es spielt eine entscheidende Rolle in verschiedenen physiologischen Prozessen, einschließlich neuroendokriner Freisetzung, Kognition und Nervenregeneration. Galanin(2-11) bindet spezifisch mit hoher Affinität an den Galanin-Rezeptor 2 (GALR2) und ist damit ein wertvolles Werkzeug zur Untersuchung der Funktionen dieses Rezeptors .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Galanin(2-11) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe der Aminosäure wird entfernt, und die nächste Aminosäure wird unter Verwendung von Aktivierungsmitteln wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Spaltung und Reinigung: Das vollständige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Obwohl industrielle Produktionsmethoden für Galanin(2-11) nicht umfassend dokumentiert sind, folgen großtechnische Peptidsynthesen im Allgemeinen ähnlichen Prinzipien wie die SPPS im Labormaßstab, wobei Optimierungen für Effizienz und Ausbeute vorgenommen werden. Automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken werden eingesetzt, um Peptide mit hoher Reinheit zu produzieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of galanin(2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While industrial production methods for galanin(2-11) are not extensively documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automated peptide synthesizers and advanced purification techniques are employed to produce high-purity peptides.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Galanin(2-11) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur beteiligt es sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Spaltungsreagenzien: Trifluoressigsäure (TFA) zur Abspaltung des Peptids vom Harz

Reinigung: Hochleistungsflüssigchromatographie (HPLC)

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das Peptid Galanin(2-11) selbst. Nebenprodukte können verkürzte oder falsch gefaltete Peptide sein, die typischerweise während der Reinigung entfernt werden.

Wissenschaftliche Forschungsanwendungen

Galanin(2-11) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie:

Neurowissenschaften: Wird verwendet, um die Rolle von GALR2 bei der neuroendokrinen Freisetzung, Kognition und Nervenregeneration zu untersuchen.

Pharmakologie: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Alzheimer-Krankheit, Angststörungen und Sucht untersucht.

Endokrinologie: Wird auf seine Auswirkungen auf die Hormonsekretion von Hypophyse und Nebennieren untersucht.

Stoffwechsel: Wird auf seine Rolle bei der Regulierung der Nahrungsaufnahme und des Körpergewichts untersucht.

Wirkmechanismus

Galanin(2-11) entfaltet seine Wirkungen durch Bindung an den Galanin-Rezeptor 2 (GALR2). Diese Bindung aktiviert G-Protein-gekoppelte Rezeptor (GPCR)-Signalwege, die zu verschiedenen intrazellulären Reaktionen führen. Die Aktivierung von GALR2 kann zur Freisetzung von Kalziumionen, zur Modulation von zyklischem Adenosinmonophosphat (cAMP)-Spiegeln und zur Aktivierung von Proteinkinase-Signalwegen führen . Diese molekularen Ereignisse tragen zu den Wirkungen des Peptids auf die neuroendokrine Freisetzung, Kognition und Nervenregeneration bei .

Wirkmechanismus

Galanin(2-11) exerts its effects by binding to the galanin receptor 2 (GALR2). This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to various intracellular responses. The activation of GALR2 can result in the release of calcium ions, modulation of cyclic adenosine monophosphate (cAMP) levels, and activation of protein kinase pathways . These molecular events contribute to the peptide’s effects on neuroendocrine release, cognition, and nerve regeneration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Galanin-ähnliches Peptid (GALP): Teilt strukturelle Ähnlichkeiten mit Galanin und bindet an die gleichen Rezeptoren, hat aber unterschiedliche physiologische Rollen.

Einzigartigkeit

Galanin(2-11) ist einzigartig in seiner hohen Spezifität für GALR2 und ist daher ein wertvolles Werkzeug zur Untersuchung der spezifischen Funktionen dieses Rezeptors . Seine selektive Bindung ermöglicht es Forschern, die Rollen von GALR2 ohne Interferenz anderer Galanin-Rezeptoren zu untersuchen.

Eigenschaften

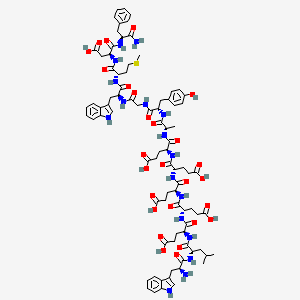

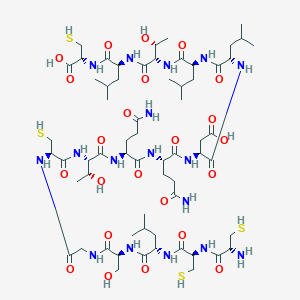

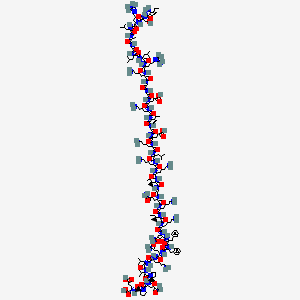

Molekularformel |

C56H83N13O16 |

|---|---|

Molekulargewicht |

1194.3 g/mol |

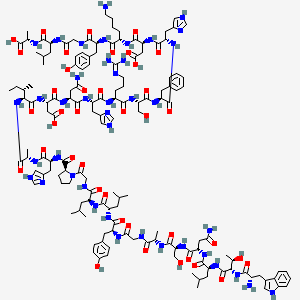

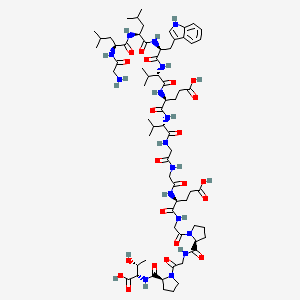

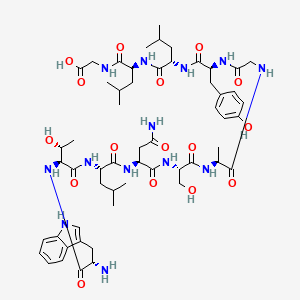

IUPAC-Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C56H83N13O16/c1-27(2)17-38(50(79)61-25-46(75)76)64-51(80)39(18-28(3)4)65-53(82)41(20-32-13-15-34(72)16-14-32)63-45(74)24-60-48(77)30(7)62-55(84)43(26-70)68-54(83)42(22-44(58)73)66-52(81)40(19-29(5)6)67-56(85)47(31(8)71)69-49(78)36(57)21-33-23-59-37-12-10-9-11-35(33)37/h9-16,23,27-31,36,38-43,47,59,70-72H,17-22,24-26,57H2,1-8H3,(H2,58,73)(H,60,77)(H,61,79)(H,62,84)(H,63,74)(H,64,80)(H,65,82)(H,66,81)(H,67,85)(H,68,83)(H,69,78)(H,75,76)/t30-,31+,36-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |

InChI-Schlüssel |

MUEGHULZMXFVFL-ZHRZWFTASA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

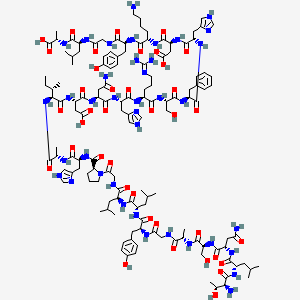

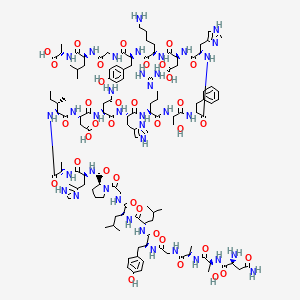

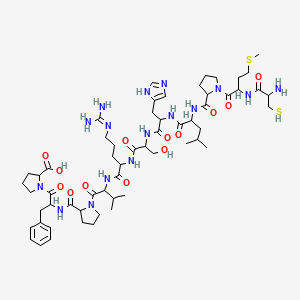

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)

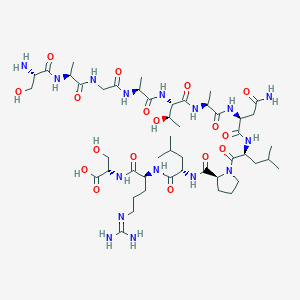

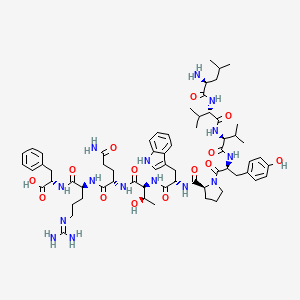

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)